- Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene, Journal of the American Chemical Society, 2019, 141(1), 657-670
Cas no 96203-70-2 (Pancratistatin)
Pancratistatin structure
Product Name:Pancratistatin
CAS-Nr.:96203-70-2
MF:C14H15NO8
MW:325.270804643631
CID:1001954
PubChem ID:441597
Update Time:2025-05-22
Pancratistatin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pancratistatin
- (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
- Pancuronium Bromide
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (ACI)
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]- (ZCI)
- (+)-Pancratistatin
- NSC 349156
- Pancratistatine
- NSC-349156
- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta))-
- NCI60_003105
- Q7130395
- 96203-70-2
- CHEBI:7906
- SMP1_000217
- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
- DTXSID501315881
- 4GUM4B7K5B
- NSC349156
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one
- UNII-4GUM4B7K5B
- MLS002701837
- VREZDOWOLGNDPW-ALTGWBOUSA-N
- B844009K070
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
- NS00126096
- CHEMBL419335
- [1,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-,
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta)]-
- SCHEMBL93612
- C08535
- HY-102010
- CS-0022453
- SMR001565430
- GLXC-02877
- DA-56579
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; [1R-(1a,2ss,3a,4a,4aa,11bss)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; (+)-Pancratistatin; NSC 349156; Pancratistatine
-
- Inchi: 1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1
- InChI-Schlüssel: VREZDOWOLGNDPW-ALTGWBOUSA-N
- Lächelt: O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H]2[C@H]1C1C=C3OCOC3=C(O)C=1C(N2)=O
Berechnete Eigenschaften
- Genaue Masse: 325.08
- Monoisotopenmasse: 325.08
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 0
- Komplexität: 503
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 149A^2
- XLogP3: -1.6
Experimentelle Eigenschaften
- Dichte: 1.824
- Siedepunkt: 661.426°C at 760 mmHg
- Flammpunkt: 353.818°C
- Brechungsindex: 1.752
- PSA: 148.71000
- LogP: -1.89750
Pancratistatin Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | P173600-0.5mg |
Pancratistatin |
96203-70-2 | 0.5mg |
$ 145.00 | 2022-06-03 | ||
| TRC | P173600-2.5mg |
Pancratistatin |
96203-70-2 | 2.5mg |
$ 804.00 | 2023-09-06 | ||
| TRC | P173600-5mg |
Pancratistatin |
96203-70-2 | 5mg |
$ 1384.00 | 2023-09-06 | ||
| TRC | P173600-.5mg |
Pancratistatin |
96203-70-2 | 5mg |
$178.00 | 2023-05-17 | ||
| A2B Chem LLC | AY10075-2.5mg |
Pancratistatin |
96203-70-2 | 2.5mg |
$844.00 | 2023-12-29 | ||
| A2B Chem LLC | AY10075-5mg |
Pancratistatin |
96203-70-2 | 5mg |
$1366.00 | 2023-12-29 | ||
| A2B Chem LLC | AY10075-2mg |
Pancratistatin |
96203-70-2 | ≥98% | 2mg |
$1177.00 | 2024-07-18 | |
| MedChemExpress | HY-102010-1mg |
Pancratistatin |
96203-70-2 | 1mg |
¥7000 | 2025-04-15 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_920642-2mg |
Pancratistatin, 98% |
96203-70-2 | 98% | 2mg |
¥12250.00 | 2025-04-11 |
Pancratistatin Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C; 25 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Dowex 50W-X8
1.2 Reagents: Dowex 50W-X8
Referenz
- A Concise Total Synthesis of (+)-Pancratistatin from D-Glucose Featuring the Henry Reaction, Asian Journal of Organic Chemistry, 2013, 2(4), 299-302
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt
Referenz
- Synthesis of aminocyclitol pancratistatin derivatives via metal catalyzed de-aromative 1,2-carbo-amination, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol
Referenz
- Antineoplastic Agents. 450. Synthesis of (+)-Pancreatistatin from (+)-Narciclasine as Relay, Journal of Organic Chemistry, 2001, 66(8), 2583-2587
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate
Referenz
- First Total Synthesis of (+)-Pancratistatin: An Unusual Set of Problems, Journal of the American Chemical Society, 1995, 117(12), 3643-4
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ; 2 h, rt
Referenz
- Convergent Synthesis of Pancratistatin from Piperonal and Xylose, European Journal of Organic Chemistry, 2009, (27), 4666-4673
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation and functionalization of isocarbostyril alkaloids as anticancer agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Acetic acid ; neutralized
1.2 Reagents: Acetic acid ; neutralized
Referenz
- Enantioselective Synthesis of Protected Nitrocyclohexitols with Five Stereocenters. Total Synthesis of (+)-Pancratistatin, Journal of Organic Chemistry, 2012, 77(24), 11377-11382
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium iodide Solvents: Dimethylformamide
Referenz
- Asymmetric Total Synthesis of (+)-Pancratistatin, Journal of the American Chemical Society, 1995, 117(40), 10143-4
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
Referenz
- Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of Benzene, Journal of the American Chemical Society, 2017, 139(44), 15656-15659
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol
Referenz
- Synthesis of pancratistatin, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C
1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C
Referenz
- Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene, Organic Letters, 2017, 19(11), 2985-2988
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, -78 °C → 0 °C
1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C
1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C
Referenz
- A concise synthesis of (+)-pancratistatin using pinitol as a chiral building block, Tetrahedron Letters, 2006, 47(22), 3707-3710
Pancratistatin Raw materials
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4-tetrahydroxy-5-[(4-methylphenyl)sulfonyl]-7-(phenylmethoxy)-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-
- (1R,2R,3S,4S,4aR,11bR)-1-(Benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4,7-tetrahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4-tetrakis[(trimethylsilyl)oxy][1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,3,4-trihydroxy-2,7-bis(phenylmethoxy)[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1-(benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4-trihydroxy-7-methoxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-
- (3aS,3bR,10bR,11R,12R,12aS)-3b,4,10b,11,12,12a-Hexahydro-12-methoxy-6-(methoxymethoxy)-4-(methoxymethyl)-2,2-dimethyl-11-(sulfooxy)bis[1,3]dioxolo[4,5-c:4′,5′-j]phenanthridin-5(3aH)-one
Pancratistatin Preparation Products
Pancratistatin Verwandte Literatur
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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